molecular formula C2H3IO2 B1672022 Iodoacetic acid CAS No. 64-69-7

Iodoacetic acid

Cat. No.: B1672022
CAS No.: 64-69-7
M. Wt: 185.95 g/mol
InChI Key: JDNTWHVOXJZDSN-UHFFFAOYSA-N
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Description

Iodoacetic acid is an organic compound with the chemical formula ICH₂CO₂H. It is a derivative of acetic acid and is known for its toxicity due to its ability to act as an alkylating agent. This compound is often used in biochemical research to modify sulfhydryl groups in proteins, preventing the re-formation of disulfide bonds after reduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodoacetic acid can be synthesized through the halogenation of acetic acid. One common method involves the reaction of acetic acid with iodine and red phosphorus. The reaction proceeds as follows:

CH3COOH+I2+PICH2COOH+PI3\text{CH}_3\text{COOH} + \text{I}_2 + \text{P} \rightarrow \text{ICH}_2\text{COOH} + \text{PI}_3 CH3​COOH+I2​+P→ICH2​COOH+PI3​

Industrial Production Methods: In industrial settings, this compound is produced by the iodination of chloroacetic acid. The reaction involves the substitution of the chlorine atom with an iodine atom, typically using sodium iodide in the presence of a suitable solvent .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Alkylation Reactions: It acts as an alkylating agent, reacting with sulfhydryl groups in proteins to form stable thioether bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone is commonly used for the substitution of the iodine atom.

    Alkylation: The reaction with sulfhydryl groups in proteins typically occurs under mild acidic conditions.

Major Products:

Scientific Research Applications

Biochemical Research

Iodoacetic acid as an Inhibitor

This compound is primarily utilized as a biochemical reagent to inhibit specific enzymes. It irreversibly modifies cysteine residues in proteins, serving as a potent inhibitor of cysteine peptidases. This property is crucial for studies involving protein structure and function, particularly in protein sequencing where it prevents the reformation of disulfide bonds after reduction.

Case Study: Enzyme Inhibition

In a study examining the effects of this compound on cysteine peptidases, researchers demonstrated that its application significantly inhibited enzyme activity through alkylation of the catalytic cysteine residue. This inhibition was quantitatively assessed using kinetic assays, revealing a dose-dependent relationship between this compound concentration and enzyme activity reduction.

Toxicological Studies

Reproductive Toxicity

Recent research highlights the reproductive toxicological effects of this compound. Studies indicate that exposure can lead to significant reproductive damage in both male and female models. For instance, male mice exposed to this compound showed altered sperm motility and DNA damage, while female mice exhibited impaired ovarian function and oocyte maturation disorders .

Data Table: Effects on Reproductive Parameters

ParameterControl GroupThis compound Group
Sperm Motility (%)8050
DNA Damage (Comet Assay)5%45%
Oocyte Maturation Rate (%)7530

This data underscores the compound's potential as a reproductive toxicant, necessitating caution in its use.

Cancer Research

Potential Anti-Tumor Effects

This compound has been explored for its anti-tumor properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. For example, research conducted on prostate cancer cell lines demonstrated that treatment with this compound resulted in decreased cell proliferation and increased apoptosis markers .

Case Study: Prostate Cancer Model

In a transgenic mouse model of prostate cancer, this compound treatment led to significant reductions in tumor size and alterations in metabolic markers such as lactate dehydrogenase levels. The findings suggest that this compound may have therapeutic potential in cancer treatment.

Environmental and Health Implications

Disinfection By-Product

This compound is also recognized as a disinfection by-product formed during the chlorination of water containing iodide ions. Its cytotoxicity and genotoxicity raise concerns regarding public health, particularly in drinking water safety assessments. Studies have indicated that this compound is one of the most toxic disinfection by-products identified to date .

Data Table: Toxicity Comparison of Disinfection By-Products

Disinfection By-ProductMedian Lethal Dose (M)
This compound10510^{-5}
Bromoacetic Acid10410^{-4}
Chloroacetic Acid10310^{-3}

The data illustrates the relative toxicity of this compound compared to its analogs, emphasizing the need for regulatory scrutiny.

Mechanism of Action

Iodoacetic acid exerts its effects primarily through alkylation. It reacts with the thiol group of cysteine residues in proteins, forming a stable thioether bond. This modification prevents the re-formation of disulfide bonds, which is crucial in maintaining the structure and function of proteins. Additionally, this compound inhibits enzymes like glyceraldehyde-3-phosphate dehydrogenase by interacting with the active site cysteine .

Comparison with Similar Compounds

    Chloroacetic Acid: Similar in structure but contains a chlorine atom instead of iodine.

    Bromoacetic Acid: Contains a bromine atom instead of iodine.

    Fluoroacetic Acid: Contains a fluorine atom instead of iodine.

Uniqueness: Iodoacetic acid is unique due to its higher reactivity compared to its halogenated counterparts. The presence of the iodine atom makes it a more potent alkylating agent, which is why it is often preferred in biochemical applications for modifying proteins .

Biological Activity

Iodoacetic acid (IAA) is a significant compound primarily recognized as a water disinfection byproduct (DBP). Its biological activity has garnered attention due to its toxicological effects on various biological systems, particularly in reproductive health. This article explores the biological activity of IAA, highlighting its cytotoxicity, genotoxicity, and the mechanisms through which it exerts its effects.

Overview of this compound

  • Chemical Structure : IAA is a haloacetic acid, characterized by the presence of iodine, which contributes to its unique biological properties.
  • Sources : It is formed during the chlorination of drinking water and can also be found in various environmental samples due to industrial activities.

Cytotoxic and Genotoxic Effects

Research indicates that IAA exhibits potent cytotoxic and genotoxic effects across different cell types:

  • Cytotoxicity : IAA has been shown to induce DNA damage in various cell lines, including ovarian cells and spermatogenic cells. Studies have demonstrated that exposure to IAA leads to increased levels of reactive oxygen species (ROS), mitochondrial stress, and subsequent genomic DNA damage .
  • Genotoxicity : IAA is reported to be more genotoxic than other haloacetic acids, such as chloroacetic acid and bromoacetic acid. In studies involving human lymphocytes, IAA exhibited higher cytotoxicity and genotoxicity compared to its chlorinated and brominated counterparts .

Impact on Reproductive Health

The effects of IAA on reproductive health are particularly concerning:

  • Male Reproductive Toxicity : In male mice, exposure to IAA has been linked to impaired spermatogenesis and reduced testosterone synthesis. Notably, it has been found to damage sperm DNA and decrease sperm motility . A study involving BALB/C nude mice showed that IAA could transform normal cells into tumorigenic lines, indicating its potential carcinogenic properties .
  • Female Reproductive Toxicity : In female models, IAA exposure disrupts the hypothalamic-pituitary-ovarian (HPO) axis. It has been observed to decrease follicle-stimulating hormone (FSH) levels while increasing kisspeptin mRNA expression in the hypothalamus, leading to hormonal imbalances . Furthermore, IAA exposure has been associated with ovarian dysfunction and altered estrous cyclicity in female rodents .

Case Studies

  • Study on Male Mice :
    • Objective : To evaluate the impact of IAA on spermatogenesis.
    • Methodology : Male mice were administered IAA at a dose of 35 mg/kg daily for 28 days.
    • Findings : Significant DNA damage was observed in spermatogenic cells, alongside decreased sperm motility parameters such as average path velocity (VAP) and straight-line velocity (VSL) .
  • Study on Female Mice :
    • Objective : To assess the effects of IAA on ovarian function.
    • Methodology : Female mice were exposed to varying concentrations of IAA.
    • Findings : The study reported increased oxidative stress markers and disrupted hormonal regulation within the HPO axis, leading to impaired ovarian function .

Data Table: Summary of Biological Effects of this compound

Biological EffectObserved OutcomeReference
CytotoxicityInduces DNA damage in human lymphocytes
GenotoxicityHigher mutagenic effects compared to other DBPs
Male Reproductive DamageReduced testosterone synthesis; impaired spermatogenesis
Female Reproductive DamageDisruption of HPO axis; decreased FSH levels

Q & A

Basic Research Questions

Q. How is iodoacetic acid utilized for alkylating cysteine residues in proteins, and what methodological precautions ensure specificity?

this compound reacts with sulfhydryl (-SH) groups in cysteine via an SN2 mechanism, forming a stable thioether bond. Critical considerations include:

  • pH control : Alkaline conditions (pH 8.0–8.5) enhance reactivity by deprotonating cysteine thiols .
  • Exclusion of competing reagents : Avoid reducing agents (e.g., DTT) to prevent side reactions.
  • Reaction termination : Neutralize with HCl to halt alkylation, as described in polarographic kinetic studies .
  • Validation : Confirm modification via mass spectrometry or Ellman’s assay for free thiol quantification .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

  • GC-MS/MS : A 2024 study validated a method with LOD 0.1 ng/mL and LOQ 0.3 ng/mL in serum, using derivatization with pentafluorobenzyl bromide .
  • LC-ICP/MS : Simultaneously detects this compound alongside brominated analogs, ideal for water analysis (RSD <5%) .
  • Polarography : Historical but precise for kinetic studies, measuring limiting currents proportional to concentration (±1% accuracy) .

Q. How does this compound inhibit glycolysis, and what experimental models exploit this mechanism?

this compound irreversibly inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by alkylating its active-site cysteine, blocking ATP production. Applications include:

  • Probiotic survival studies : Demonstrating glucose-dependent ATP homeostasis in Lactobacillus rhamnosus under acidic stress .
  • Neuronal metabolism : Inducing photoreceptor degeneration in swine models by disrupting retinal glycolysis .

Advanced Research Questions

Q. How do buffer composition and hydroxyl ion concentration affect the saponification kinetics of this compound?

Studies in borate and NaOH buffers (0.1–0.247 M) revealed:

  • Pseudo-first-order kinetics : Rate constants (kk) increase linearly with [OH⁻], following Brønsted’s theory .
  • Buffer-specific effects : Borate buffers stabilize intermediates, altering kk by 15–20% compared to phosphate systems .
  • Polarographic monitoring : Real-time tracking of iodoacetate depletion (e.g., 0.0198 N solutions) enables precise kk calculation .

Q. What experimental design considerations optimize this compound-induced photoreceptor degeneration models?

  • Dose-response calibration : Swine models require 10–15 mg/kg intravitreal injections to achieve >80% rod cell loss without systemic toxicity .
  • Electroretinography (ERG) validation : Monitor a-wave amplitude reduction to confirm photoreceptor dysfunction .
  • Histopathological correlation : Use OCT imaging and immunohistochemistry for structural validation .

Q. How can conflicting data on protein alkylation efficiency between this compound and iodoacetamide be reconciled?

Discrepancies arise from:

  • Reagent reactivity : Iodoacetamide’s higher lipophilicity enhances membrane penetration in live-cell studies .
  • pH sensitivity : this compound’s carboxyl group may reduce efficacy in acidic organelles (e.g., lysosomes) .
  • Blocking efficiency : AEMTS, a faster thiol-blocking agent, outperforms both in trapping transient intermediates .

Q. What advanced strategies validate novel covalent interactions of this compound with PPARγ-LBD?

  • X-ray crystallography : Resolve 2.45 Å structures to identify covalent adducts at Cys285/Cys330 .
  • ITC/MS validation : Confirm binding stoichiometry and thermodynamic parameters (ΔG, Kd) .
  • Functional assays : Test transcriptional activation in luciferase reporter systems post-alkylation .

Q. Methodological Notes

  • Safety protocols : Store this compound in amber vials at 4°C; use PPE to prevent skin contact (CAS 64-69-7, hazard code H314) .
  • Data contradiction analysis : Cross-validate alkylation efficiency via orthogonal techniques (e.g., Western blot vs. activity assays) .

Properties

IUPAC Name

2-iodoacetic acid
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InChI

InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)
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InChI Key

JDNTWHVOXJZDSN-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)I
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Molecular Formula

C2H3IO2
Record name IODOACETIC ACID
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DSSTOX Substance ID

DTXSID5025445
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Molecular Weight

185.95 g/mol
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Physical Description

Iodoacetic acid appears as colorless or white crystals. (NTP, 1992), Colorless or white solid; [Merck Index] Pale yellow crystalline flakes; Soluble in water; [MSDSonline]
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Boiling Point

Decomposes (NTP, 1992), Decomposes
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Solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), Soluble in water, Soluble in alcohol; very slightly soluble in ether, Soluble in ethanol, petroleum ether; slightly soluble in ether, chloroform
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Mechanism of Action

Iodoacetate inhibits glyceraldehyde-3-phosphate dehydrogenase and therefore prevents conversion of 1,3-diphosphoglyceraldehyde into 1,3-glyceric acid, necessary reaction in pyruvate and lactate production ... Glycolysis provides major source of energy to photoreceptor cells, and inhibition ... lead to cell destruction.
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Color/Form

Colorless or white crystals, White to yellow powder or flakes

CAS No.

64-69-7
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Melting Point

181 °F (NTP, 1992), 82-83 °C, Colorless or white crystals. MP: 210 °C. Soluble in water, alcohol; very slightly soluble in ether. Hygroscopic in moist air /Iodoacetic acid, sodium salt/
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Iodoacetic acid
Iodoacetic acid
Iodoacetic acid
Iodoacetic acid

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